molecular formula C7H15NSi B099811 4-(Trimethylsilyl)butanenitrile CAS No. 18301-86-5

4-(Trimethylsilyl)butanenitrile

Cat. No.: B099811
CAS No.: 18301-86-5
M. Wt: 141.29 g/mol
InChI Key: ZMEHBBQYHLCGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trimethylsilyl)butanenitrile is an organic compound characterized by the presence of a trimethylsilyl group attached to a butanenitrile backbone. This compound is notable for its applications in organic synthesis, particularly as an intermediate in the preparation of more complex molecules. The trimethylsilyl group imparts unique properties to the molecule, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Trimethylsilyl)butanenitrile can be synthesized through several methods. One common approach involves the reaction of butanenitrile with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Trimethylsilyl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Trimethylsilyl)butanenitrile finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for analytical purposes.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Trimethylsilyl)butanenitrile involves the reactivity of the trimethylsilyl group and the nitrile group. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates during chemical reactions. The nitrile group can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: 4-(Trimethylsilyl)butanenitrile is unique due to the presence of both the trimethylsilyl and nitrile groups, which confer distinct reactivity and stability. This combination makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical transformations .

Properties

IUPAC Name

4-trimethylsilylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NSi/c1-9(2,3)7-5-4-6-8/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEHBBQYHLCGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570546
Record name 4-(Trimethylsilyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18301-86-5
Record name 4-(Trimethylsilyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.